6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring with a carboxylic acid group and an amino group that has a methyl(prop-2-yn-1-yl) substituent. Its molecular formula is , and it has a molecular weight of approximately 190.20 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Alkyl halides, Acyl chlorides, Sulfonyl chlorides |
Research indicates that 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid exhibits potential biological activities, including:
These properties make it a candidate for further investigation as a pharmaceutical agent .
The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions:
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several significant applications:
These applications highlight its versatility in research and industry .
The mechanism of action for 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Several compounds share structural similarities with 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid | 269.09 g/mol | |
| 2-Chloro-6-[methyl(prop-2-yn-1-y)amino]pyridine -4-carboxylic acid | 232.64 g/mol | |
| 6-Methyl -4 -[(prop -2 -yn -1 -yl) amino] pyridine -3 -carboxylic acid | 204.22 g/mol |
The uniqueness of 6-[Methyl(prop-2-yn-1-y)amino]pyridine -3-carboxylic acid lies in its specific combination of substituents on the pyridine ring, which may confer distinct biological activities compared to other similar compounds. Its potential applications in medicinal chemistry further emphasize its importance in research .
This detailed overview provides insights into the chemical properties, synthesis methods, biological activities, and applications of 6-[Methyl(prop -2 -yn -1 -yl) amino] pyridine -3 -carboxylic acid, highlighting its significance in both scientific research and industry.